molecular formula C22H17NO2 B14425838 2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole CAS No. 82238-47-9

2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole

Cat. No.: B14425838
CAS No.: 82238-47-9
M. Wt: 327.4 g/mol
InChI Key: KAMXHXKTSYBINE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group and two phenyl groups attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-benzyloxybenzaldehyde with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.

    Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Benzoate ester.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-diphenyl-1,3-oxazole: Lacks the benzyloxy group, which may affect its reactivity and interactions.

    2-(Methoxy)-4,5-diphenyl-1,3-oxazole: Contains a methoxy group instead of a benzyloxy group, leading to different electronic properties.

    2-(Benzyloxy)-4,5-dimethyl-1,3-oxazole: Substitution of phenyl groups with methyl groups alters the steric and electronic environment.

Uniqueness

2-(Benzyloxy)-4,5-diphenyl-1,3-oxazole is unique due to the presence of both benzyloxy and phenyl groups, which confer specific reactivity and interaction profiles. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82238-47-9

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

4,5-diphenyl-2-phenylmethoxy-1,3-oxazole

InChI

InChI=1S/C22H17NO2/c1-4-10-17(11-5-1)16-24-22-23-20(18-12-6-2-7-13-18)21(25-22)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

KAMXHXKTSYBINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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